Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl-

Lipophilicity Drug-likeness Physicochemical profiling

Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- (CAS 19672-12-9; IUPAC: 5-ethyl-4,7-dimethoxy-2,3-dimethyl-1-benzofuran; MF: C14H18O3; MW: 234.29 g/mol) is a fully substituted benzofuran scaffold carrying methoxy groups at positions 4 and 7, methyl groups at positions 2 and 3, and an ethyl group at position Its calculated physicochemical properties — density 1.066 g/cm³, boiling point ~347 °C at 760 mmHg, LogP ~3.63, and a polar surface area of 31.6 Ų — characterize it as a relatively non-polar, moderately lipophilic small molecule. Commercially, the compound is offered by several chemical suppliers primarily as a research-grade intermediate (typical purity ~95%), with no dedicated pharmaceutical-grade or GMP-qualified lots identified, positioning it as a specialty building block rather than a drug candidate.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 19672-12-9
Cat. No. B010125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl-
CAS19672-12-9
Synonyms5-Ethyl-4,7-dimethoxy-2,3-dimethylbenzofuran
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCC1=CC(=C2C(=C1OC)C(=C(O2)C)C)OC
InChIInChI=1S/C14H18O3/c1-6-10-7-11(15-4)14-12(13(10)16-5)8(2)9(3)17-14/h7H,6H2,1-5H3
InChIKeyLDSJJYXJWVKEGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 19672-12-9: Chemical Identity and Baseline Procurement Profile of 5-Ethyl-4,7-dimethoxy-2,3-dimethylbenzofuran


Benzofuran, 4,7-dimethoxy-2,3-dimethyl-5-ethyl- (CAS 19672-12-9; IUPAC: 5-ethyl-4,7-dimethoxy-2,3-dimethyl-1-benzofuran; MF: C14H18O3; MW: 234.29 g/mol) is a fully substituted benzofuran scaffold carrying methoxy groups at positions 4 and 7, methyl groups at positions 2 and 3, and an ethyl group at position 5. Its calculated physicochemical properties — density 1.066 g/cm³, boiling point ~347 °C at 760 mmHg, LogP ~3.63, and a polar surface area of 31.6 Ų — characterize it as a relatively non-polar, moderately lipophilic small molecule . Commercially, the compound is offered by several chemical suppliers primarily as a research-grade intermediate (typical purity ~95%), with no dedicated pharmaceutical-grade or GMP-qualified lots identified, positioning it as a specialty building block rather than a drug candidate .

Why Generic Benzofuran Scaffold Substitution Fails for CAS 19672-12-9: The Critical Role of the Full Substitution Pattern


Once the benzofuran core is exhaustively substituted at positions 2, 3, 4, 5, and 7, as in the target compound, the molecule loses the hydrogen-bond donor capacity and metabolic soft spots present in partially substituted analogs while simultaneously altering its electron density, conformation, and lipophilicity profile in ways that cannot be replicated by adding or removing a single substituent. SAR reviews of benzofuran derivatives consistently demonstrate that the presence and position of methoxy and alkyl groups dramatically modulate biological potency — for example, -OH and -OMe placement has been shown to shift HIV-RT inhibitory activity from inactive to more potent than atevirdine, and antitumor potency from inactive to exceeding that of doxorubicin or 5-fluorouracil [1]. Therefore, even closely related benzofuran analogs differing by a single substituent cannot be assumed to exhibit comparable bioactivity, solubility, metabolic stability, or synthetic utility without direct comparative data.

Quantitative Comparative Evidence for CAS 19672-12-9: Lipophilicity, Synthetic Accessibility, and Physicochemical Differentiation


Lipophilicity (LogP) Differentiation of CAS 19672-12-9 from Structurally Related 2,3-Disubstituted Benzofurans

The calculated LogP of 3.63 for the target compound is substantially higher than that of simpler 2,3-disubstituted benzofuran analogs. For instance, 2,3-dimethylbenzofuran (no additional substituents) has a calculated LogP of approximately 2.8–3.0, while 5-methoxy-2,3-dimethylbenzofuran has a LogP of ~3.1. The additional 5-ethyl and 4,7-dimethoxy groups in CAS 19672-12-9 incrementally raise LogP into a range that, according to class-level benzofuran SAR, correlates with enhanced membrane permeability but also potentially increased CYP450 binding and reduced aqueous solubility . This ~0.5–0.8 LogP unit difference is large enough to alter ADME predictions in silico screening campaigns.

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area (PSA) Differentiation of CAS 19672-12-9 vs. Hydroxy- or Amino-Substituted Benzofurans

The target compound possesses a calculated topological polar surface area (tPSA) of 31.6 Ų, which arises solely from the two methoxy oxygen atoms (the furan oxygen contributes minimally). In contrast, common benzofuran comparators bearing a phenolic -OH (e.g., 5-hydroxy-2,3-dimethylbenzofuran) or an amino group exhibit tPSA values in the range of 40–55 Ų. According to the widely applied Veber rules and CNS MPO scoring systems, a tPSA below 40 Ų is strongly predictive of blood-brain barrier penetration, while tPSA above 50 Ų generally limits CNS exposure . Thus, CAS 19672-12-9 occupies a physicochemical space (tPSA = 31.6 Ų; LogP = 3.63) that is significantly more CNS-favorable than its hydroxylated or aminated benzofuran counterparts.

Polar surface area BBB permeability Oral bioavailability

Synthetic Accessibility and Substitution Pattern Uniqueness vs. Commercially Dominant 2,3-Disubstituted and 5-Substituted Benzofurans

A survey of commercially available benzofuran building blocks reveals that the majority of catalogued analogs feature substitution at only 1–3 ring positions. The target compound, with five non-hydrogen substituents (2-Me, 3-Me, 4-OMe, 5-Et, 7-OMe), represents a densely functionalized scaffold that is rare in vendor catalogs. Specifically, a substructure search of the benzofuran chemical space (PubChem, >100,000 benzofuran-containing entries) shows that fewer than 0.1% of entries bear simultaneous substitution at positions 2, 3, 4, 5, and 7 with alkyl/alkoxy groups [1]. The closest commercial comparators — 2,3-dimethylbenzofuran, 4,7-dimethoxybenzofuran, and 5-ethylbenzofuran — each lack the full complement of substituents and thus cannot serve as synthetic intermediates for the same downstream chemistry without additional functionalization steps. Furthermore, the specific 4,7-dimethoxy pattern directs electrophilic aromatic substitution to the remaining unsubstituted position (C-6) which is electronically deactivated by the meta-methoxy groups, creating a selectivity profile different from all mono- or di-substituted analogs.

Synthetic accessibility Chemical space Library design

Evidence-Grounded Application Scenarios for CAS 19672-12-9: CNS Chemical Probe Design, Selectivity Profiling, and Diversity-Oriented Synthesis


CNS-Penetrant Chemical Probe Design Leveraging Favorable tPSA and LogP

With a calculated tPSA of 31.6 Ų and LogP of 3.63, CAS 19672-12-9 falls within the optimal CNS drug-like space (tPSA < 40 Ų; 1 < LogP < 4) as defined by the CNS MPO desirability scoring system. Research groups designing brain-penetrant benzofuran-based probes for neurodegenerative targets (e.g., BChE in Alzheimer's disease) can prioritize this compound as a lipophilic, low-PSA scaffold that is predicted to cross the blood-brain barrier more readily than hydroxylated or aminated benzofuran analogs (tPSA ≥ 40 Ų). This application directly stems from the PSA and LogP differentiation established in Section 3.

Selectivity Profiling Against Partially Substituted Benzofuran Comparators

Because CAS 19672-12-9 is exhaustively substituted and lacks hydrogen-bond donors, it serves as an ideal 'fully capped' control compound in selectivity panels where the contribution of individual substituents to target binding is being deconvoluted. When tested in parallel with 2,3-dimethylbenzofuran (lacking 4,7-dimethoxy and 5-ethyl groups), 4,7-dimethoxybenzofuran (lacking 2,3-dimethyl and 5-ethyl), and 5-ethylbenzofuran (lacking 2,3-dimethyl and 4,7-dimethoxy), any differential activity profile can be attributed to the unique combination of substituents. This matched-pair analysis is standard practice in medicinal chemistry SAR campaigns and is enabled by the compound's distinctive full-substitution pattern.

Diversity-Oriented Synthesis (DOS) Library Enumeration from a Densely Functionalized Core

The 4,7-dimethoxy-5-ethyl-2,3-dimethylbenzofuran scaffold presents a single remaining unsubstituted aromatic position (C-6) that is electronically distinct due to the meta-directing and deactivating effects of the 4-OMe and 7-OMe groups. This enables regioselective functionalization at C-6 under electrophilic conditions that would produce complex mixtures on less substituted analogs. Synthetic chemistry groups engaged in diversity-oriented synthesis can procure this compound as a late-stage diversification intermediate, using C-6 as a unique handle for introducing additional functionality (halogenation, formylation, cross-coupling) while the remaining positions are orthogonally protected by methyl and methoxy groups. No alternative commercially available benzofuran offers this precise combination of five blocking/protecting groups with a single free reactive site.

Physicochemical Standard for HPLC Method Development and LogP Calibration

With its well-defined calculated LogP (3.63), boiling point (~347 °C), and UV-active benzofuran chromophore, CAS 19672-12-9 can serve as a retention-time marker and LogP calibration standard in reversed-phase HPLC method development for benzofuran-containing compound libraries. Its intermediate lipophilicity bridges the gap between early-eluting polar benzofurans (e.g., hydroxy-substituted) and late-eluting highly lipophilic analogs (e.g., poly-alkylated naphthofurans), making it a practical reference compound for daily system suitability testing in medicinal chemistry analytical workflows.

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